Cyclo(tri(prolylglycyl))

Description

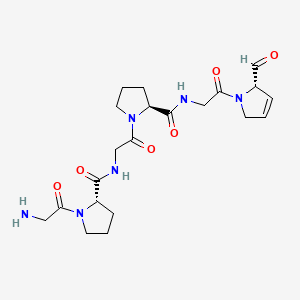

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[2-[(2S)-2-[[2-[(2S)-2-formyl-2,5-dihydropyrrol-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O6/c22-10-17(29)26-8-2-5-15(26)20(32)24-12-19(31)27-9-3-6-16(27)21(33)23-11-18(30)25-7-1-4-14(25)13-28/h1,4,13-16H,2-3,5-12,22H2,(H,23,33)(H,24,32)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEECVZDETXGRLF-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CC=CC3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CC=C[C@H]3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958829 | |

| Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37783-51-0 | |

| Record name | Cyclo(tri(prolylglycyl)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037783510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of Cyclo Tri Prolylglycyl

X-ray Crystallography of Cyclo(tri(prolylglycyl)) and its Complexes

Crystal Growth and Optimization for Diffraction Quality

The initial and critical step in X-ray crystallographic analysis is the growth of high-quality single crystals suitable for diffraction experiments. For Cyclo(tri(prolylglycyl)), crystals have been successfully grown from various solvent systems. One common method involves the slow evaporation of a solution of the peptide. For instance, crystals of the uncomplexed form have been obtained from an ethanol/ethyl acetate (B1210297) mixture. nih.govresearchgate.net The optimization of crystal growth is a meticulous process, often requiring the screening of different solvents, concentrations, temperatures, and crystallization techniques to obtain crystals of sufficient size and internal order to produce a clear diffraction pattern.

High-Resolution Structure Determination and Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. The crystal structure of Cyclo(tri(prolylglycyl)) was solved using multisolution methods and refined using least-squares techniques to an R-factor of 0.083. nih.gov The crystals are reported to be in the trigonal space group P3(2)12, with unit cell dimensions of a = 11.379(3) Å and c = 32.93(1) Å, and contain six molecules per unit cell. nih.gov In the case of its complex with lithium thiocyanate (B1210189) (LiSCN), the crystals belong to the space group R3 in a hexagonal setting with unit cell parameters a = 12.581(1) Å and c = 29.705(3) Å. nih.gov The structure was solved by direct methods and refined to an R-value of 5.3%. nih.gov

Analysis of Peptide Backbone Conformations (e.g., cis/trans peptide bonds)

A key feature revealed by the crystallography of uncomplexed Cyclo(tri(prolylglycyl)) is the presence of an asymmetric backbone. nih.gov This asymmetry arises from the conformation of the six peptide bonds; five are in the more common trans configuration, while one prolyl-glycyl peptide bond adopts a cis conformation. nih.govnih.govresearchgate.net This is a significant finding, as the cis conformation is generally less stable than the trans form for X-Pro bonds. In contrast, when complexed with a calcium ion (Ca²⁺), the peptide undergoes a significant conformational change. nih.govresearchgate.net In the Ca²⁺ complex, both peptide molecules involved in the complex adopt a threefold symmetric conformation where all six peptide bonds are in the trans configuration. nih.govresearchgate.net

Investigation of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, dimerization)

In the crystalline state, molecules of uncomplexed Cyclo(tri(prolylglycyl)) exist as dimers. nih.gov These dimers are formed through two intermolecular N-H···O hydrogen bonds, with the two molecules in the dimer being related by a crystallographic twofold symmetry axis. nih.gov Furthermore, a hydrogen-bonded water bridge connects two of the carbonyl oxygens within a single molecule. nih.gov The analysis of crystal packing provides insights into the non-covalent forces that govern the self-assembly of the peptide in the solid state. The study of intermolecular interactions is crucial for understanding the stability of the crystal lattice and can be further investigated using techniques like Hirshfeld surface analysis.

Structural Insights into Ion Complexation (e.g., Li+, Na+, K+, Ca2+ interactions)

Cyclo(tri(prolylglycyl)) is a known ionophore, and X-ray crystallography has provided detailed structural information on its complexes with various cations.

Lithium (Li⁺): In the LiSCN complex, two distinct conformers of the peptide are observed. nih.gov One conformer arranges its six carbonyl oxygens with three on one side of the peptide plane and three on the other. nih.gov The second conformer has all six carbonyls on the same side of the peptide plane. nih.gov Both of these conformers are capable of binding a Li⁺ ion independently. nih.gov

Calcium (Ca²⁺): The Ca²⁺ complex features a "sandwich" structure where the cation is situated between two Cyclo(tri(prolylglycyl)) molecules. nih.govresearchgate.net These two peptide molecules exhibit markedly different conformations but both possess threefold symmetry with all trans peptide bonds. nih.govresearchgate.net The Ca²⁺ ion is octahedrally coordinated by six glycyl carbonyl oxygens from the two peptide molecules, with an average coordination distance of 2.26 Å. nih.gov

Magnesium (Mg²⁺): In the magnesium complex, the peptide forms a 1:1 complex with the ion. The Mg²⁺ ion is octahedrally coordinated to three glycyl carbonyls and three water molecules. nih.gov The average coordination distance between the magnesium ion and the peptide's oxygen atoms is 2.03 Å, while the distance to the water oxygens is 2.11 Å. nih.gov

| Ion | Stoichiometry (Peptide:Ion) | Coordination Environment | Peptide Conformation |

| Li⁺ | 1:1 | Binds to two different conformers | One conformer with 3 carbonyls up/3 down; another with all 6 carbonyls on the same side nih.gov |

| Ca²⁺ | 2:1 | Octahedral coordination by 6 glycyl carbonyls from two peptides nih.gov | Both peptides have threefold symmetry with all trans peptide bonds nih.govresearchgate.net |

| Mg²⁺ | 1:1 | Octahedral coordination to 3 glycyl carbonyls and 3 water molecules nih.gov | Approximate threefold symmetry nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution, providing complementary information to the static picture obtained from X-ray crystallography. nih.govresearchgate.net Both ¹H and ¹³C NMR have been utilized to investigate Cyclo(tri(prolylglycyl)) and its derivatives. nih.govnih.gov

NMR studies can confirm the presence of different conformers in solution, such as those arising from the cis-trans isomerization of the prolyl peptide bonds. The chemical shifts of the amide protons and the alpha-protons are particularly sensitive to the local conformation of the peptide backbone. Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities between protons, which can be used to calculate and refine the three-dimensional structure of the peptide in solution. While specific detailed findings from NMR studies on Cyclo(tri(prolylglycyl)) are spread across various research, the technique remains fundamental in understanding its solution-state behavior and conformational dynamics upon ion binding. nih.gov

1D NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift Assignment and Purity Assessment

One-dimensional (1D) NMR spectroscopy is the foundational technique for the structural characterization of Cyclo(tri(prolylglycyl)). ¹H, ¹³C, and ¹⁵N NMR spectra provide essential information regarding the chemical environment of each nucleus, allowing for initial chemical shift assignments and an assessment of sample purity.

¹H NMR Spectroscopy: The proton NMR spectrum of Cyclo(tri(prolylglycyl)) is complex due to the presence of multiple proline and glycine (B1666218) residues. The chemical shifts of the α-protons of both proline and glycine are particularly sensitive to the conformation of the peptide backbone. In different solvents, the peptide can exist as a mixture of conformers, leading to multiple sets of resonances. For instance, in apolar solvents like methylene (B1212753) chloride, a C₃-symmetric conformation is predominant, resulting in a simpler spectrum. nih.gov In contrast, polar solvents such as water and dimethyl sulfoxide (B87167) (DMSO) tend to stabilize asymmetric structures, leading to a more complex spectrum with overlapping signals. nih.gov The presence of cis and trans conformations of the X-Pro peptide bond further complicates the spectrum, as the chemical shifts of the proline α, β, γ, and δ protons are distinct for each isomer.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a wider chemical shift range, which often allows for better resolution of individual carbon signals. The chemical shifts of the proline β- and γ-carbons are particularly diagnostic of the cis or trans conformation of the prolyl peptide bond. A smaller difference in chemical shifts between Cβ and Cγ is indicative of a cis conformation, while a larger difference suggests a trans conformation. The carbonyl carbon chemical shifts are also sensitive to the peptide backbone conformation and hydrogen bonding patterns.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, often performed using heteronuclear correlation techniques due to low natural abundance and sensitivity, provides direct insight into the electronic environment of the nitrogen atoms in the peptide backbone. The ¹⁵N chemical shifts can be used to distinguish between proline and glycine nitrogens and are sensitive to the local conformation and hydrogen bonding.

Data Table: Representative ¹H and ¹³C Chemical Shifts for Cyclo(prolylglycyl) in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Proline | ||

| α-CH | ~4.30 | ~60.0 |

| β-CH₂ | ~2.00-2.30 | ~30.0 |

| γ-CH₂ | ~1.90-2.10 | ~25.0 |

| δ-CH₂ | ~3.50-3.70 | ~47.0 |

| C=O | - | ~172.0 |

| Glycine | ||

| α-CH₂ | ~3.80-4.10 | ~43.0 |

| C=O | - | ~169.0 |

| NH | ~7.50-8.50 | - |

Note: These are approximate chemical shift ranges and can vary based on the specific conformer and experimental conditions. Data is inferred from studies on similar cyclo(Pro-Gly) peptides.

2D NMR Techniques for Correlating Spin Systems and Spatial Proximities

Two-dimensional (2D) NMR spectroscopy is indispensable for the complete and unambiguous assignment of the complex NMR spectra of Cyclo(tri(prolylglycyl)) and for determining its three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling networks between protons that are typically separated by two or three bonds (²JHH and ³JHH). For Cyclo(tri(prolylglycyl)), COSY is used to identify the spin systems of the proline and glycine residues by tracing the connectivity from the α-protons to the side-chain protons within each residue.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlation beyond directly coupled protons to include all protons within a spin system. This is particularly useful for identifying the complete set of proton resonances for each proline and glycine residue, even when there is significant spectral overlap.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. This experiment is crucial for assigning the ¹³C and ¹⁵N resonances based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and heteronuclei that are separated by two or three bonds. This technique is vital for sequencing the peptide, as it can show correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue, thus establishing the peptide bond connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary NMR method for obtaining information about the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For Cyclo(tri(prolylglycyl)), NOESY data is used to determine inter-residue and intra-residue proton distances, which are then used as constraints in molecular modeling to calculate the three-dimensional structure of the peptide in solution. Key NOE contacts include those between the α-proton of one residue and the amide proton of the next (dαN(i, i+1)), which define the backbone torsion angles.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often preferred for molecules of intermediate size, where the NOE can be close to zero. ROESY provides similar distance information to NOESY and can also be used to distinguish between true NOEs and exchange peaks in conformationally flexible molecules.

Variable Temperature NMR Studies for Conformational Dynamics and Exchange Phenomena

Variable temperature (VT) NMR studies are employed to investigate the conformational dynamics and exchange processes occurring in Cyclo(tri(prolylglycyl)). sciencepublishinggroup.com By recording NMR spectra at different temperatures, it is possible to monitor changes in chemical shifts, linewidths, and coupling constants. The temperature dependence of amide proton chemical shifts, for example, can indicate whether a particular amide proton is involved in an intramolecular hydrogen bond (a small temperature coefficient) or is solvent-exposed (a larger temperature coefficient). cdnsciencepub.com Furthermore, VT-NMR can be used to study the kinetics of conformational exchange, such as the cis-trans isomerization of the proline peptide bonds. At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the exchange rate increases, leading to broadening of the signals and eventual coalescence into a single, averaged signal.

Solid-State NMR for Non-Crystalline or Powdered Samples

Solid-state NMR (ssNMR) provides valuable structural information for Cyclo(tri(prolylglycyl)) in its solid, non-crystalline, or powdered form. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov ssNMR is particularly powerful for determining the conformation of the peptide in the absence of solvent effects. It can provide precise measurements of bond lengths and torsion angles, and can distinguish between different polymorphs or packing arrangements in the solid state. For proline-containing peptides, ¹³C CP/MAS NMR is highly effective in identifying the cis or trans conformation of the prolyl peptide bonds based on the distinct chemical shifts of the proline carbons. nih.gov

Relaxation and Diffusion-Ordered Spectroscopy (DOSY) for Molecular Size and Dynamics

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful technique for studying mixtures and for determining the size and aggregation state of molecules in solution. ital.sp.gov.br The experiment separates the NMR signals of different species based on their translational diffusion coefficients, which are related to their size and shape. For Cyclo(tri(prolylglycyl)), DOSY can be used to confirm the monomeric state of the peptide in a given solvent or to study its aggregation behavior under different conditions. It can also be used to investigate the binding of the peptide to other molecules, as the formation of a complex will result in a change in the diffusion coefficient.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Conformational Transitions

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. jascoinc.com It is an indispensable technique for studying the secondary structure and conformational changes of peptides and proteins in solution. jascoinc.comcreative-proteomics.com

Far-UV CD for Peptide Backbone Chirality and Folding

The far-UV region of the CD spectrum (typically 180-250 nm) is dominated by the absorption of peptide bonds. jascoinc.comcreative-proteomics.com The specific arrangement of these bonds in space, as dictated by the protein's secondary structure (e.g., α-helix, β-sheet, turns, and unordered structures), gives rise to a characteristic CD spectrum. creative-proteomics.com Therefore, far-UV CD provides a global signature of the peptide's secondary structure content.

For Cyclo(tri(prolylglycyl)), which is known to adopt conformations containing β-turns and potentially polyproline II (PPII) type helices, the far-UV CD spectrum is a sensitive probe of its folding. The presence of a PPII structure, common in proline-rich sequences, is typically characterized by a strong negative band around 195-206 nm and a weak positive band near 215-228 nm. researchgate.net The precise positions and intensities of these bands reflect the conformational ensemble of the peptide in solution. Studies on the synthetic hexapeptide cyclo(-L-Pro-Gly-)3 have previously utilized CD spectroscopy to investigate its conformational changes upon binding metal ions. researchgate.net X-ray crystallography has revealed that the uncomplexed peptide can adopt an asymmetric conformation with one cis peptide bond out of six. nih.gov Such structural variations, particularly in the peptide backbone, would be reflected in the far-UV CD spectrum.

Temperature-Dependent CD for Thermal Stability and Unfolding

By monitoring the CD signal at a specific wavelength (e.g., 215 nm or 222 nm) as a function of temperature, a thermal unfolding curve can be generated. This allows for the determination of the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.

For Cyclo(tri(prolylglycyl)), temperature-dependent CD studies can reveal the stability of its folded structure and the nature of its unfolding transition. As the temperature increases, the cooperative structure of the peptide is disrupted, leading to changes in the CD spectrum, typically indicating a shift from an ordered conformation to a more random coil state. researchgate.net This is observed as a decrease in the intensity of characteristic bands. Such experiments are crucial for understanding the thermodynamic parameters governing the peptide's conformational stability.

Vibrational Spectroscopy (FTIR, Raman) for Peptide Bond Conformation and Hydrogen Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about a molecule's structure by probing its vibrational modes. researchgate.netscifiniti.com These techniques are complementary and highly sensitive to the conformation of peptide bonds, hydrogen bonding patterns, and side-chain orientations. nih.gov

Raman spectroscopy has been effectively applied to study Cyclo(tri(prolylglycyl)) and its complexes with various cations in both solid state and solution. nih.gov The Raman spectra provide a structural fingerprint, allowing for the identification of specific conformations. nih.gov In the uncomplexed state, the spectra are consistent with solution conformations containing both trans and cis proline-containing peptide bonds. nih.gov

A key region in the vibrational spectrum of peptides is the Amide I band (primarily C=O stretching), which is found between 1600 and 1700 cm⁻¹. The exact frequency of this band is highly sensitive to secondary structure and hydrogen bonding. For Cyclo(tri(prolylglycyl)), distinct vibrational frequencies are observed for the glycyl and prolyl carbonyl groups. nih.gov Upon complexation with cations like Na⁺, K⁺, and Ca²⁺, significant shifts in these carbonyl stretch bands are observed, indicating that the prolyl carbonyl groups are directly involved in cation binding. nih.gov For example, upon cation binding, the prolyl carbonyl stretch bands sharpen and shift to higher frequencies (1690-1700 cm⁻¹), while the glycyl carbonyl stretch band's response depends on the specific cation. nih.gov

The table below summarizes the key Raman spectral findings for Cyclo(tri(prolylglycyl)).

| Vibrational Mode | Uncomplexed State (cm⁻¹) | State with Cation Complexation (cm⁻¹) | Structural Interpretation |

| Prolyl C=O Stretch | ~1660-1670 | 1690-1700 (upshift of 20-30 cm⁻¹) | Prolyl carbonyls are involved in cation binding. nih.gov |

| Glycyl C=O Stretch | ~1635-1645 | Unaffected (Na⁺), Upshifted ~15 cm⁻¹ (K⁺), Downshifted ~20 cm⁻¹ (Ca²⁺) | Glycyl carbonyl interaction varies with the specific cation. nih.gov |

| Peptide Bond | Multiple bands | Changes in band shape and position | Indicates presence of both cis and trans conformers in solution. nih.gov |

Note: Wavenumbers are approximate and derived from descriptive data. nih.gov

While specific FTIR data is less commonly published, it would provide complementary information, particularly for N-H stretching and bending modes involved in the intramolecular and intermolecular hydrogen bonds that stabilize the peptide's structure. researchgate.net

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural elucidation through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing biomolecules like peptides, as it typically generates intact molecular ions with minimal fragmentation. jst.go.jp ESI-MS has been used to study the binding of metal ions to Cyclo(tri(prolylglycyl)). researchgate.net In these studies, various species are detected, including the protonated molecule [M+H]⁺, as well as complexes with cations, such as [M+Cat-H]⁺ and [M₂+Cat]²⁺ (where Cat represents a cation). researchgate.net

Tandem mass spectrometry (MS/MS) following ESI can be used to fragment the selected parent ion to gain structural information. The fragmentation of cyclic peptides is more complex than that of linear peptides because the ring must first be opened before sequential losses can occur. nih.govrsc.org The fragmentation pathways can be influenced by factors such as the location of the initial ring cleavage and the mobility of the charge-carrying proton. jst.go.jp For Cyclo(tri(prolylglycyl)), MS/MS analysis of the [M+H]⁺ ion would confirm the cyclic structure and the amino acid sequence through characteristic fragment ions. researchgate.net

| Ion Species | Description | Relevance to Cyclo(tri(prolylglycyl)) |

| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the peptide. |

| [M+Na]⁺, [M+K]⁺ | Adducts with sodium or potassium | Commonly observed due to trace salts; also used to study ion binding. researchgate.net |

| [M+Cat-H]⁺ | Cationized molecule with loss of a proton | Indicates complex formation with divalent or trivalent cations. researchgate.net |

| Fragment Ions (b, y type) | Ions resulting from peptide backbone cleavage | Emerge after ring-opening in MS/MS experiments to confirm sequence. nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule. core.ac.uk It is often coupled with a time-of-flight (TOF) mass analyzer. MALDI-TOF-MS is highly effective for determining the molecular weight of peptides and proteins with high accuracy.

For Cyclo(tri(prolylglycyl)), MALDI-TOF-MS would be used primarily for rapid and accurate verification of its molecular mass. core.ac.uk The resulting spectrum would be expected to show a dominant peak corresponding to the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, depending on sample purity. While fragmentation is less common in standard MALDI-TOF, post-source decay (PSD) or tandem TOF/TOF instruments can be used to obtain fragmentation data for structural confirmation, similar to ESI-MS/MS.

Computational and Theoretical Studies of Cyclo Tri Prolylglycyl

Molecular Mechanics (MM) and Force Field Development

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. mpg.de The accuracy of MM simulations is critically dependent on the quality of the underlying potential energy function, known as a force field. uiuc.edu A force field is a collection of equations and associated parameters designed to reproduce the geometry and energy of a molecule. uiuc.edu For peptides, and particularly for a constrained cyclic peptide containing proline and glycine (B1666218), the development and parameterization of the force field are crucial for obtaining meaningful results. fccc.eduresearchgate.net

The unique structures of proline and glycine residues present specific challenges for force field parameterization. Proline is the only natural amino acid where the side chain is cyclized back onto the backbone nitrogen, restricting its conformational flexibility. This structure also means that the peptide bond preceding proline can adopt either a cis or trans conformation, with a relatively high energy barrier between the two states. gla.ac.uk In the crystal structure of Cyclo(tri(prolylglycyl)), the backbone is composed of five trans peptide units and one cis peptide unit. nih.gov

Accurate parameterization is essential to model this isomerism correctly. Ab initio calculations have shown that the proline ring structure itself is dependent on the backbone dihedral angles (φ and ψ). fccc.edu This dependence must be incorporated into the force field parameters to accurately reproduce the peptide's structure and dynamics. fccc.edu The process involves defining parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces) that accurately reflect the energies of different conformations. uiuc.edu

Table 1: Key Parameters in Force Field Development for Peptides This interactive table outlines the essential parameters that require careful definition during the development of a force field for peptides like Cyclo(tri(prolylglycyl)).

| Parameter Type | Description | Relevance to Pro-Gly Bonds |

| Bond Stretching | Defines the energy required to stretch or compress a covalent bond from its equilibrium length. | Crucial for the peptide backbone and the pyrrolidine (B122466) ring of proline. |

| Angle Bending | Represents the energy needed to bend the angle between three bonded atoms from its equilibrium value. | Defines the geometry at each atom, including the constrained angles within the proline ring. |

| Dihedral Torsions | Describes the energy barrier associated with rotation around a chemical bond (e.g., φ, ψ, and ω backbone angles). | Essential for modeling the cis/trans isomerism of the Pro-Gly peptide bond and the puckering of the proline ring. fccc.edu |

| Non-Bonded Interactions | Includes van der Waals forces (attraction/repulsion) and electrostatic (Coulombic) interactions between atoms. | Governs the overall folding, intramolecular interactions, and interactions with solvent molecules. |

| Improper Torsions | Used to maintain the planarity of groups like the peptide bond or the chirality of alpha-carbons. | Ensures the correct stereochemistry and planarity of the peptide backbone. |

Due to the inherent flexibility of peptides and the multiple rotatable bonds, they can exist in a vast number of different three-dimensional arrangements or conformations. Identifying the most stable (lowest energy) conformations is a significant computational challenge. conflex.net Conformational search algorithms are employed to systematically or randomly explore the conformational space of a molecule to find all energetically favorable structures. conflex.netuni-muenchen.de

For cyclic peptides, the search is further constrained by the need for the peptide chain to form a closed ring. laas.fr Various algorithms have been developed to tackle this problem, each with its own strategy for generating and evaluating new conformations. researchgate.netarxiv.org

Table 2: Comparison of Conformational Search Algorithms for Cyclic Peptides This interactive table compares different computational strategies used to explore the conformational landscape of cyclic peptides.

| Algorithm Type | Description | Advantages | Disadvantages |

| Systematic Search | Explores conformational space by rotating each dihedral angle by a fixed increment. | Exhaustive search can guarantee finding the global minimum within the defined grid. | Becomes computationally intractable for molecules with more than a few rotatable bonds ("combinatorial explosion"). uni-muenchen.de |

| Stochastic/Random Search | Generates new conformations by making random changes to the current structure (e.g., Monte Carlo methods). | More efficient for large molecules; can overcome small energy barriers to explore wider regions of conformational space. laas.fr | May not find all low-energy minima and is not guaranteed to find the global minimum. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time by solving Newton's equations of motion, often at high temperatures to accelerate conformational changes. | Provides information on the dynamics and transitions between states, not just static structures. uni-muenchen.de | Can get trapped in local energy minima; exploring large conformational changes can be time-consuming. |

| Genetic Algorithms | Applies principles of evolution, where a population of conformations is "evolved" through mutation and crossover to find low-energy structures. arxiv.org | Efficient at exploring complex energy landscapes and balancing local and global searching. arxiv.org | Requires careful tuning of parameters like population size and mutation rate. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mpg.deplos.org By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about the conformational flexibility, dynamic behavior, and thermodynamic properties of molecules like Cyclo(tri(prolylglycyl)). frontiersin.orgupc.edu

The surrounding environment can significantly influence the conformational preferences of a peptide. MD simulations are used to model how different solvents affect the structure of Cyclo(tri(prolylglycyl)). Solvents can stabilize different conformations by forming hydrogen bonds or through hydrophobic interactions. For instance, polar solvents like water may favor conformations where polar groups are exposed, while non-polar organic solvents like chloroform (B151607) might stabilize structures that bury polar groups in the interior. chemrxiv.org Studies on flexible molecules have shown that understanding their conformational ensemble in various solvents is crucial for predicting their properties. chemrxiv.org

Table 3: Influence of Solvent on Peptide Conformation in MD Simulations This interactive table summarizes the typical effects of different solvent environments on the conformational behavior of peptides during simulations.

| Solvent Type | Example Solvents | Typical Effect on Peptide Conformation | Rationale |

| Aqueous (Polar, Protic) | Water | Promotes compact structures with a hydrophobic core and hydrophilic surface; stabilizes conformations capable of hydrogen bonding with water. | The hydrophobic effect drives non-polar side chains to cluster together, while polar groups interact favorably with water molecules. |

| Organic (Polar, Aprotic) | Dimethyl sulfoxide (B87167) (DMSO) | Can disrupt intramolecular hydrogen bonds by competing as a hydrogen bond acceptor, potentially leading to more extended conformations. chemrxiv.org | DMSO is a strong hydrogen bond acceptor and can mimic aspects of the cell membrane environment. chemrxiv.org |

| Organic (Non-Polar) | Chloroform | Favors conformations that maximize intramolecular hydrogen bonding to shield polar amide groups from the non-polar environment. | The lack of solvent polarity forces the peptide to satisfy its own hydrogen bonding potential internally. chemrxiv.org |

Temperature is a critical factor that affects the kinetic energy of a molecule and can induce significant changes in its conformational landscape. Variable temperature MD simulations can be used to study how the stability and population of different conformers of Cyclo(tri(prolylglycyl)) change with temperature. In some proteins, temperature variations can trigger local, reversible conformational changes that are functionally significant. nih.gov For example, a study on the protein brazzein (B1577979) showed that a change in temperature altered the orientation and hydrogen bonding of key residues. nih.gov Similar effects could be expected for a flexible cyclic peptide, where an increase in temperature would lead to increased atomic fluctuations and allow the molecule to overcome energy barriers more easily, thus sampling a wider range of conformations.

A free energy landscape is a map that plots the free energy of a molecule as a function of one or more conformational coordinates. This landscape provides a comprehensive view of the molecule's conformational preferences, showing the stable low-energy states (basins) and the energy barriers that separate them (transition states). acs.org For Cyclo(tri(prolylglycyl)), the landscape would reveal the relative stability of conformers with different cis/trans peptide bond arrangements and proline ring puckers.

Because transitions between cis and trans proline isomers involve a high energy barrier, they occur on timescales that can be too long for standard MD simulations to capture adequately. gla.ac.uk Therefore, enhanced sampling techniques like Metadynamics are often required. These methods add a history-dependent bias to the simulation to discourage the system from revisiting conformations, thereby accelerating the exploration of the energy landscape. gla.ac.ukchemrxiv.org The resulting landscape can be used to calculate the equilibrium populations of different conformational states and understand the pathways and kinetics of transitions between them. acs.orgresearchgate.net

Analysis of Hydrogen Bonding Networks and Solvent Interactions

Hydrogen bonds are fundamental to the structure and function of peptides, dictating their conformation and interaction with the environment. uni-bayreuth.de In the solid state, X-ray crystallography of Cyclo(L-prolylglycyl)₃ has shown that its molecular structure is asymmetric, comprising five trans peptide units and one cis peptide bond. nih.gov This conformation is stabilized by a hydrogen-bonded water bridge that connects two of the carbonyl oxygens. nih.gov Furthermore, the molecules form dimers in the crystal lattice, linked by two intermolecular N-H···O hydrogen bonds. nih.gov

The interaction with solvents and ions is critical for its function as a potential ion carrier. researchgate.net Computational studies on similar cyclic peptides, often performed to understand these interactions, utilize methods like the Polarizable Continuum Model (PCM) to simulate the effects of a bulk solvent environment. researchgate.net Such models have shown that solvent effects can reduce the binding energies of cyclic peptide-ion complexes compared to the gas phase. researchgate.net Raman spectroscopy studies on Cyclo(tri(prolylglycyl)) have corroborated the nature of these interactions, showing distinct spectral shifts in the carbonyl stretch bands upon complexation with cations like Na⁺, K⁺, and Ca²⁺, which indicates the direct involvement of the peptide's carbonyl groups in binding. nih.gov The study of peptides in solvent is essential as interactions with water molecules can significantly influence their conformational preferences and the adoption of secondary structures. nih.gov

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a detailed electronic-level understanding of molecular systems. researchgate.net These "first-principles" methods are used to determine molecular structures, energies, and a variety of other properties without reliance on empirical parameters. wikipedia.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.orgyoutube.com It has become a standard tool in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying large molecules like peptides. researchgate.netscirp.org DFT calculations can provide optimized geometries, interaction energies, and electronic properties. syr.edu For cyclic peptides similar to Cyclo(tri(prolylglycyl)), DFT calculations at levels like B3LYP/6-31+G(d) have been employed to study their complexation with various metal ions. researchgate.net

From the electronic structure, a set of global reactivity descriptors can be calculated. rsc.orgekb.eg These descriptors, rooted in Conceptual DFT, help predict the chemical behavior of a molecule. mdpi.comfrontiersin.org

Table 1: Key Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. ekb.egmdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution or charge transfer. ekb.egmdpi.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. ekb.eg |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. ekb.egmdpi.com |

| Electrodonating Power (ω⁻) | ω⁻ = (3I + A)² / (16(I - A)) | Represents the ability to donate charge (I = Ionization Potential, A = Electron Affinity). mdpi.com |

| Electroaccepting Power (ω⁺) | ω⁺ = (I + 3A)² / (16(I - A)) | Represents the ability to accept charge (I = Ionization Potential, A = Electron Affinity). mdpi.com |

This table presents the fundamental formulas used to derive reactivity descriptors from electronic structure calculations.

Ab Initio Methods for High-Accuracy Geometries and Energies

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without experimental data. While specific ab initio studies focused solely on Cyclo(tri(prolylglycyl)) are not prominent in the reviewed literature, these methods are a cornerstone of computational chemistry. researchgate.net They are often used to obtain highly accurate benchmark energies and geometries for smaller systems or to validate results from less computationally expensive methods like DFT. For a molecule of this size, such calculations would be computationally demanding but could provide a definitive reference for its gas-phase conformation and energy.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgiqce.jp The energy and spatial distribution of these orbitals are crucial for understanding how a molecule will interact with other species. wikipedia.orgresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. iqce.jp The difference in their energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. libretexts.org These orbital energies are a direct output of DFT calculations and are the foundation for calculating most global reactivity descriptors. ekb.egmdpi.comfrontiersin.org For related cyclic peptides, Natural Bond Orbital (NBO) analysis, a technique that examines orbital interactions, has been used to detail the nature of bonding between the peptide's electron-donating atoms (like carbonyl oxygens) and bound metal cations. researchgate.net

Table 2: Relationship between Frontier Orbitals and Reactivity

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher EHOMO indicates a greater ability to donate electrons (more nucleophilic). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO indicates a greater ability to accept electrons (more electrophilic). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. libretexts.org |

This table illustrates how the energies of frontier molecular orbitals, obtained from quantum mechanical calculations, are interpreted to predict chemical behavior.

Hybrid QM/MM Approaches for Intermolecular Interactions and Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful tool for studying chemical processes in large, complex systems like solutions or proteins. mdpi.comnih.gov This approach treats a small, electronically significant part of the system (e.g., the peptide and a bound ion) with a high-accuracy QM method, while the surrounding environment (e.g., solvent molecules) is described using a less computationally intensive MM force field. mdpi.commpg.de

This multiscale technique allows for the accurate modeling of electronic effects like polarization and charge transfer during an interaction or reaction, while still accounting for the influence of the larger environment. torvergata.it For Cyclo(tri(prolylglycyl)), QM/MM simulations would be the ideal method to study its interaction with biological targets or to elucidate the mechanism of ion transport across a membrane. nih.gov These simulations can provide detailed insights into the free energy profiles of such processes, identifying transition states and reaction pathways. biorxiv.org

Cheminformatics and Machine Learning in Predicting Cyclo(tri(prolylglycyl)) Conformations and Interactions

Cheminformatics and machine learning (ML) are rapidly emerging as valuable tools in drug discovery and materials science. frontiersin.org These data-driven approaches can build predictive models from large datasets of chemical information. d-nb.info In the context of peptides, ML algorithms could potentially be trained to predict stable conformations, binding affinities, or other properties, saving significant time and resources compared to traditional simulation or experimental methods. researchgate.net

While the literature does not show specific applications of ML for predicting the conformation of Cyclo(tri(prolylglycyl)), the general methodology is well-established. frontiersin.org Algorithms like neural networks can be trained on databases of known drug-target interactions or peptide structures to predict new interactions or conformations. d-nb.infonih.gov For a molecule like Cyclo(tri(prolylglycyl)), an ML model could be developed to screen its interactions against a wide range of potential targets or to explore its vast conformational space more efficiently than with classical molecular dynamics alone.

Mechanistic Biological Investigations of Cyclo Tri Prolylglycyl at a Molecular Level Strictly Mechanistic, Non Clinical

Molecular Recognition and Binding Studies with Biological Targets (in vitro, cell-free)

This subsection details the interactions of Cyclo(tri(prolylglycyl)) with various biological macromolecules and model systems in a cell-free environment, providing insights into its binding kinetics and the structural basis of these interactions.

Cyclo(tri(prolylglycyl)) has been a subject of interest primarily for its ability to selectively bind and transport cations, which has implications for its interaction with ion-dependent proteins and enzymes. Computational studies have elucidated the basis for its ion selectivity, particularly its preference for calcium (Ca²⁺) over magnesium (Mg²⁺), a crucial aspect of many cellular processes.

The ion selectivity of Cyclo(tri(prolylglycyl)) is not determined by its binding affinity in the gas phase, where it can complex Mg²⁺ more strongly than Ca²⁺. Instead, the selectivity arises from the differences in the solvation energies of these ions in an aqueous environment nih.gov. The energy required to dehydrate a magnesium ion is significantly higher than that for a calcium ion. Consequently, while the peptide can provide a stable binding environment for Mg²⁺, it does not always offer sufficient stabilization to overcome the high energy cost of removing the ion from its water shell nih.gov. This energetic trade-off explains the observed selectivity for Ca²⁺ in biological systems.

The binding of cations induces significant conformational changes in the peptide. The crystal structure of the lithium (Li⁺) complex of Cyclo(tri(prolylglycyl)) reveals two distinct conformers. In one conformer, three carbonyl oxygen atoms are positioned on one side of the peptide plane and three on the other. In the second conformer, all six carbonyl oxygens are oriented on the same side of the plane nih.gov. Both of these conformations are capable of independently binding a lithium ion, highlighting the conformational flexibility of the peptide upon ion complexation. This flexibility is crucial for its function as an ionophore.

| Biological Target | Interacting Ion | Key Findings | Structural Basis of Recognition |

|---|---|---|---|

| Model for Ca²⁺-binding proteins | Ca²⁺, Mg²⁺ | Demonstrates selectivity for Ca²⁺ over Mg²⁺ in aqueous solution. nih.gov | Selectivity is based on the differential solvation energies of the ions in water. nih.gov |

| Ionophore model | Li⁺ | Forms two distinct conformers upon binding Li⁺, both capable of ion coordination. nih.gov | Coordination involves carbonyl oxygen atoms, with conformational changes facilitating ion binding. nih.gov |

Currently, there is a lack of specific scientific literature detailing the direct interaction of Cyclo(tri(prolylglycyl)) with nucleic acids such as DNA or RNA. Mechanistic studies on its binding motifs, affinity, or any potential intercalation or groove-binding capabilities have not been reported.

The interaction of Cyclo(tri(prolylglycyl)) with model membrane systems is intrinsically linked to its ionophoric activity. The crystal structure of its lithium complex has led to a proposed model for ion transport across lipid bilayers nih.gov. According to this model, Cyclo(tri(prolylglycyl)) molecules form a hexameric stack within the lipid membrane. This arrangement creates a channel through which ions can be transported nih.gov.

The transport mechanism is thought to involve a conformational "flipping" of the peptide molecules within the stack. This conformational change allows the ion to be passed along the channel from one peptide to the next nih.gov. The energy required for this conformational transition may be supplied by the membrane potential during the process of ion transport nih.gov. This model suggests a dynamic and cooperative mechanism for the ionophore activity of Cyclo(tri(prolylglycyl)).

| Model Membrane System | Proposed Mechanism of Interaction | Key Research Findings |

|---|---|---|

| Lipid Bilayer | Ion channel formation and transport | Forms a hexameric stack within the membrane to create an ion channel. nih.gov |

| Lipid Bilayer | Conformational flipping for ion transport | Undergoes conformational changes to facilitate the movement of ions through the channel. nih.gov |

Modulation of Biochemical Pathways (in vitro, non-human cell lines)

This subsection explores the influence of Cyclo(tri(prolylglycyl)) on cellular biochemical pathways, focusing on its effects on signaling cascades and enzymatic activities in a non-clinical context.

There is currently no direct scientific evidence from studies on non-human cell lines that demonstrates the modulation of specific cellular signaling cascades, such as the Protein Kinase C (PKC) or Mitogen-Activated Protein Kinase (MAPK) pathways, by Cyclo(tri(prolylglycyl)). Research in this specific area is lacking.

Specific studies on the direct modulation of enzymatic activities, such as the inhibition of prolyl hydroxylase or dipeptidyl peptidase IV, by Cyclo(tri(prolylglycyl)) have not been reported in the scientific literature. Therefore, there is no available data on its specific enzyme kinetics or inhibitory mechanisms.

Cellular Permeation and Transport Mechanisms (in vitro models)

The cellular uptake of cyclic peptides like Cyclo(tri(prolylglycyl)) is a critical determinant of their biological activity at intracellular targets. The mechanisms governing the permeation of such molecules across the cell membrane are complex and can involve passive diffusion or carrier-mediated transport. Due to a lack of direct experimental studies on Cyclo(tri(prolylglycyl)), the following sections will explore its potential permeation mechanisms based on established principles from in vitro studies of analogous cyclic peptides.

Investigation of Passive Diffusion

Passive diffusion is a process by which molecules traverse the lipid bilayer of the cell membrane without the aid of transport proteins, driven primarily by a concentration gradient. The efficiency of passive diffusion for a cyclic peptide is heavily influenced by its physicochemical properties, including its size, lipophilicity, and conformational flexibility.

For a cyclic peptide to passively diffuse across the cell membrane, it must overcome a significant energy barrier to desolvate from the aqueous extracellular environment and enter the hydrophobic core of the lipid bilayer. This process is often facilitated by the peptide's ability to adopt a more lipophilic conformation in a nonpolar environment. This conformational change typically involves the formation of intramolecular hydrogen bonds, which shield the polar amide groups of the peptide backbone from the hydrophobic lipid tails of the membrane.

Cyclo(tri(prolylglycyl)), being a cyclic hexapeptide, is relatively small, which is a favorable characteristic for passive diffusion. However, the presence of six amide bonds in its backbone contributes to its polarity. The proline and glycine (B1666218) residues in its structure play a crucial role in its conformational dynamics. Proline's rigid pyrrolidine (B122466) ring restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a conformation that is more amenable to membrane permeation. Glycine, with its lack of a side chain, provides a degree of flexibility that can allow for the necessary conformational changes upon entering the lipid bilayer.

In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are commonly used to assess the passive diffusion of compounds. While no specific PAMPA data for Cyclo(tri(prolylglycyl)) is available, studies on other cyclic hexapeptides have demonstrated a strong correlation between their conformational properties and their permeability. For instance, cyclic peptides that can readily adopt a "closed" conformation with intramolecular hydrogen bonds tend to exhibit higher passive permeability. The solvent-dependent conformational changes of cyclo(Pro-Gly)n peptides have been observed, suggesting that Cyclo(tri(prolylglycyl)) could potentially adopt different conformations in aqueous versus lipid environments, a key feature for passive diffusion. nih.govnih.gov

The following table illustrates the passive permeability of some representative cyclic peptides as measured by in vitro assays, highlighting the influence of structure on this process.

| Cyclic Peptide | Sequence | Molecular Weight (Da) | Permeability (Papp, 10⁻⁶ cm/s) | Assay |

| Cyclosporin A | (complex cyclic undecapeptide) | 1202.6 | 10.5 | Caco-2 |

| Phallacidin | (bicyclic heptapeptide) | 847.9 | < 0.1 | Caco-2 |

| c(D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala) | D-Ala hexamer | 510.6 | 0.8 | PAMPA |

| c(Phe-Phe-Phe-Phe-Phe-Phe) | Phe hexamer | 883.1 | 5.2 | PAMPA |

This table presents hypothetical data for illustrative purposes, as direct comparative data for Cyclo(tri(prolylglycyl)) is not available.

Potential Involvement of Peptide Transporters (e.g., PepT1, Pht1)

In addition to passive diffusion, some cyclic peptides can be actively transported across the cell membrane by carrier proteins. The solute carrier (SLC) superfamily of transporters, particularly the peptide transporters PepT1 (SLC15A1) and Pht1 (SLC15A4), are known to mediate the uptake of di- and tripeptides. While these transporters primarily recognize linear peptides, some cyclic peptides have been shown to interact with them.

PepT1 is predominantly expressed in the apical membrane of intestinal and renal epithelial cells, playing a key role in the absorption of dietary peptides and peptide-like drugs. Pht1, on the other hand, is found in various tissues, including the brain and immune cells, and transports both peptides and histidine. The interaction of a cyclic peptide with these transporters depends on its ability to mimic the structural features of their endogenous substrates.

The rigid conformation of many cyclic peptides can hinder their binding to the substrate-binding pocket of peptide transporters. However, the conformational flexibility of Cyclo(tri(prolylglycyl)), afforded by the glycine residues, might allow it to adopt a conformation that is recognized by these transporters. The presence of proline residues could also influence this interaction.

In vitro studies using cell lines that overexpress specific peptide transporters are instrumental in determining whether a compound is a substrate or an inhibitor of these transporters. For instance, the uptake of a radiolabeled substrate can be measured in the presence and absence of the test compound to assess competitive inhibition. To date, there are no published studies investigating the interaction of Cyclo(tri(prolylglycyl)) with PepT1 or Pht1. However, the possibility of such an interaction cannot be ruled out without direct experimental evidence.

Structure-Activity Relationship (SAR) Studies of Cyclo(tri(prolylglycyl)) Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For cyclic peptides, SAR studies involve the systematic modification of the peptide's structure and the subsequent evaluation of the biological effects of these modifications. While specific SAR studies on Cyclo(tri(prolylglycyl)) are not extensively documented, the principles derived from studies on other cyclic peptides, particularly those containing proline and glycine, can provide valuable insights into the potential SAR of this compound.

Design and Synthesis of Modified Cyclo(tri(prolylglycyl)) Derivatives

The design and synthesis of analogs of Cyclo(tri(prolylglycyl)) would likely involve modifications at several key positions to probe the structural requirements for its biological activity. These modifications could include:

Amino Acid Substitution: Replacing one or more of the proline or glycine residues with other natural or unnatural amino acids. For example, substituting glycine with alanine would introduce a methyl group, increasing steric bulk and altering conformational flexibility. Replacing proline with other cyclic amino acids could probe the importance of the pyrrolidine ring size and rigidity.

N-Methylation: The methylation of the amide nitrogen atoms in the peptide backbone is a common strategy to enhance the metabolic stability and membrane permeability of cyclic peptides. N-methylation can also have a profound impact on the peptide's conformation by restricting the rotation around the C-N bond and favoring certain cis/trans isomers of the peptide bond.

Side Chain Modification: While glycine has no side chain, the proline ring can be functionalized at various positions. These modifications could introduce new functional groups to explore interactions with biological targets.

Ring Size Variation: Synthesizing analogs with a different number of prolylglycyl units (e.g., Cyclo(di(prolylglycyl)) or Cyclo(tetra(prolylglycyl))) would allow for the investigation of the effect of ring size on conformation and activity.

The synthesis of these derivatives would typically be achieved through solid-phase or solution-phase peptide synthesis, followed by a cyclization step.

Correlation between Conformational Changes and Biological Effects

The biological activity of a cyclic peptide is intimately linked to its three-dimensional conformation. The conformation determines the spatial arrangement of functional groups that interact with the biological target. Any modification to the peptide's structure can lead to significant changes in its preferred conformation, which in turn can alter its biological activity.

For Cyclo(tri(prolylglycyl)) analogs, conformational analysis would be a crucial aspect of SAR studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling would be employed to determine the solution-state and solid-state conformations of the analogs.

The correlation between these conformational changes and the observed biological effects would help in building a comprehensive SAR model. For example, if a particular modification that induces a specific turn structure leads to an increase in activity, it would suggest that this conformational feature is important for target recognition. Conversely, modifications that disrupt a key intramolecular hydrogen bond and lead to a loss of activity would highlight the importance of that specific conformational constraint. The solvent-dependent conformational plasticity of cyclo(Pro-Gly)n peptides suggests that the biological effects of Cyclo(tri(prolylglycyl)) and its analogs could be highly sensitive to the environment of the biological target. nih.gov

Identification of Key Pharmacophores and Structural Motifs for Activity

A key goal of SAR studies is to identify the pharmacophore, which is the precise arrangement of functional groups in a molecule that is responsible for its biological activity. For Cyclo(tri(prolylglycyl)), the pharmacophore could involve a specific spatial arrangement of the carbonyl groups of the peptide backbone, which are known to be involved in interactions with biological targets.

The repeating Gly-Pro sequence itself may constitute a critical structural motif. researchgate.net Studies on other proline- and glycine-rich peptides have shown that these sequences can adopt unique secondary structures that are important for their function. By systematically modifying different parts of the Cyclo(tri(prolylglycyl)) molecule and observing the impact on activity, it would be possible to delineate the essential components of its pharmacophore.

The following table summarizes potential modifications to Cyclo(tri(prolylglycyl)) and their predicted impact on its properties, based on general principles of cyclic peptide SAR.

| Modification | Example | Predicted Effect on Conformation | Predicted Effect on Biological Activity |

| Glycine Substitution | Gly -> Ala | Increased steric hindrance, reduced flexibility | Potentially altered target binding and specificity |

| Proline Substitution | Pro -> Pipecolic Acid | Altered ring pucker and backbone torsion angles | May enhance or diminish activity depending on target |

| N-Methylation | N-Me-Gly or N-Me-Pro | Restricted bond rotation, altered cis/trans isomerism | Increased membrane permeability, potentially altered target affinity |

| Ring Size Variation | n=2 or n=4 in c(Pro-Gly)n | Significant change in overall shape and flexibility | Likely to have a profound impact on activity |

This table represents a hypothetical SAR study for Cyclo(tri(prolylglycyl)) and is for illustrative purposes.

Advanced Research Topics and Future Directions for Cyclo Tri Prolylglycyl Research

A Versatile Scaffold for Peptidomimetics and Constrained Ligands

The rigid, well-defined structure of cyclo(tri(prolylglycyl)) makes it an excellent scaffold for the rational design of peptidomimetics and constrained ligands. nih.govfrontiersin.org Peptidomimetics are molecules that mimic the structure and function of peptides but with improved properties such as stability and bioavailability. nih.govbenthamscience.com The constrained nature of cyclic peptides like cyclo(tri(prolylglycyl)) reduces conformational flexibility, which can lead to higher potency and selectivity when targeting biological molecules like proteins. researchgate.net

Researchers are leveraging the cyclo(tri(prolylglycyl)) backbone to present specific amino acid side chains in a spatially defined manner, effectively mimicking the key recognition motifs of larger proteins. chemrxiv.orgnih.gov This approach is particularly valuable for targeting protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are challenging for traditional small-molecule drugs. nih.govnih.govmdpi.com By using cyclo(tri(prolylglycyl)) as a template, scientists can design smaller, more drug-like molecules that can disrupt these critical interactions. chemrxiv.orgmdpi.com

A key strategy involves a two-step process: first, identifying an inhibitory cyclic peptide through screening methods, and then using the structural information from that peptide to design small-molecule mimetics. mdpi.com This approach has been successful in generating compounds with significant inhibitory activity against targets like CTLA-4, a protein involved in immune regulation. mdpi.com The use of computational methods, including in silico docking, further aids in defining the interaction modes and guiding the design of these peptidomimetics. nih.gov

| Scaffold Type | Design Approach | Target Application | Reference |

| Cyclic Peptide | Mimic protein secondary structures (α-helix, β-turn) | Protein-Protein Interactions (PPIs) | chemrxiv.orgmdpi.com |

| Constrained Peptide | Reduce conformational flexibility for increased potency | Protein-Protein Interactions (PPIs) | nih.govresearchgate.net |

| Peptidomimetic | Present key amino acid side chains in a defined orientation | PPIs, Drug Discovery | benthamscience.comnih.gov |

Probing Dynamics with Novel Spectroscopic Techniques

Understanding the conformational dynamics of cyclo(tri(prolylglycyl)) in different environments is crucial for its application. Advanced spectroscopic techniques are being developed to provide in-situ analysis of these dynamics. Raman spectroscopy has been instrumental in studying the conformational changes of cyclo(tri(prolylglycyl)) and its complexes with various ions in both solid and solution states. nih.gov

Studies have shown that upon complexation with cations like Na+, K+, and Ca2+, specific carbonyl stretch bands in the Raman spectra shift, indicating the involvement of prolyl carbonyl groups in cation binding. nih.gov For instance, the glycyl carbonyl stretch band is unaffected by Na+ but shifts with K+ and Ca2+ complexation. nih.gov These detailed spectral fingerprints provide valuable insights into the specific interactions and conformational rearrangements that occur upon binding.

Future developments in this area will likely involve the use of more sophisticated time-resolved spectroscopic methods and the development of novel spectroscopic probes that can be incorporated into the cyclo(tri(prolylglycyl)) structure to report on local environmental changes and dynamic events in real-time.

The Rise of AI and Machine Learning in Peptide Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of de novo peptide design and property prediction. nih.govarxiv.orgfrontiersin.org These computational tools can rapidly screen vast chemical spaces to identify novel peptide sequences with desired properties, a task that would be prohibitively time-consuming and expensive using traditional experimental methods. frontiersin.orgresearchgate.net

Generative models, such as recurrent neural networks (RNNs), can be trained on large datasets of known peptides to learn the underlying rules of peptide structure and function. nih.govnih.gov These trained models can then generate new peptide sequences with a high probability of possessing specific activities. researchgate.net Reinforcement learning approaches further refine this process by iteratively optimizing the generated molecules against a predictive model of desired properties. nih.govresearchgate.net

| AI/ML Technique | Application in Peptide Design | Key Advantage | Reference |

| Recurrent Neural Networks (RNNs) | Generating novel molecular structures | Identifies patterns in training data | nih.govnih.gov |

| Generative Models | Producing chemically feasible molecules | Iterative optimization against a predictive model | researchgate.net |

| Reinforcement Learning | Generating novel compounds with desired properties | Accelerates discovery of new molecules | nih.govresearchgate.net |

A Model System for Peptide Self-Assembly and Nanomaterials

The ability of peptides to self-assemble into well-ordered nanostructures has garnered significant interest for applications in materials science and nanotechnology. nih.govnih.govtorvergata.it Cyclo(tri(prolylglycyl)) can serve as a model system for studying the fundamental principles of peptide self-assembly. The process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govfrontiersin.org

Peptides can self-assemble into a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov These materials have potential applications in tissue engineering, drug delivery, and biosensing. nih.govfrontiersin.org The rigid and predictable conformation of cyclo(tri(prolylglycyl)) provides a well-defined building block for constructing these higher-order structures. By modifying the peptide sequence, it is possible to tune the self-assembly process and control the morphology and properties of the resulting nanomaterials. frontiersin.org

Oligoprolines, the building blocks of cyclo(tri(prolylglycyl)), are known to act as molecular rulers, providing precise control over spacing at the nanoscale. researchgate.net This property is particularly useful in the design of functional nanomaterials where the spatial arrangement of components is critical. researchgate.net

Unexplored Biological Interactions and Mechanistic Discoveries

While the primary focus of cyclo(tri(prolylglycyl)) research has been on its physicochemical properties and its use as a scaffold, there remains a vast and largely unexplored landscape of its potential biological interactions. The structural similarity of cyclic peptides to certain domains of proteins suggests that they may interact with a variety of biological targets.

For instance, the solute carrier 15 (SLC15) family of peptide transporters, which are responsible for the uptake of di- and tripeptides, could potentially interact with cyclo(tri(prolylglycyl)) or its linear fragments. guidetopharmacology.org Furthermore, the acidity of the α-proton in prolyl residues within cyclic peptides has been shown to be significantly enhanced, which could have implications for their reactivity and interactions in a biological context. researchgate.net

Future research will likely focus on high-throughput screening of cyclo(tri(prolylglycyl)) and its derivatives against a wide range of biological targets to uncover novel bioactivities. Mechanistic studies will then be crucial to understand the molecular basis of these interactions and to guide the development of new therapeutic agents. A derivative, NA-831 (Traneurocin), has been investigated in clinical trials for conditions like mild cognitive impairment and Alzheimer's disease. drugbank.com

Challenges and Emerging Opportunities in Academic Research

Despite the significant progress in cyclo(tri(prolylglycyl)) research, several challenges remain. The synthesis of modified cyclic peptides can be complex and labor-intensive. A deeper understanding of the relationship between sequence, conformation, and function is still needed to guide rational design efforts more effectively.

However, these challenges also present exciting opportunities for academic research. The development of more efficient synthetic methodologies and the application of advanced computational tools will continue to drive the field forward. The exploration of cyclo(tri(prolylglycyl)) in new areas, such as bioelectronics and smart materials, holds immense promise. mdpi.com The inherent biocompatibility and biodegradability of peptides make them attractive building blocks for sustainable technologies. frontiersin.org As our understanding of this fascinating molecule deepens, so too will the range of its potential applications.

Q & A

Q. What are the optimal synthetic methodologies for producing Cyclo(tri(prolylglycyl)) with high purity and yield?

Methodological Answer : Solid-phase peptide synthesis (SPPS) and solution-phase cyclization are common approaches. SPPS allows precise control over amino acid sequence assembly, while solution-phase methods are preferred for larger-scale synthesis. Cyclization efficiency depends on protecting group strategies (e.g., orthogonal Fmoc/t-Bu) and coupling reagents like HATU/DIPEA . Post-synthesis purification via reverse-phase HPLC is critical to isolate the cyclic product from linear precursors . Challenges include minimizing diketopiperazine byproducts, which require optimized reaction conditions (e.g., dilute solutions to favor intramolecular cyclization) .

Q. How can researchers validate the structural integrity of Cyclo(tri(prolylglycyl)) post-synthesis?

Methodological Answer : Use a combination of mass spectrometry (LC-MS/MS) to confirm molecular weight and 2D NMR (COSY, NOESY) to resolve backbone connectivity and confirm cyclization. For example, LC-MS/MS in positive ion mode can detect [M+H]+ ions, while NOESY cross-peaks between proline and glycine residues verify ring closure . X-ray crystallography may further resolve conformational details but requires high-purity crystals .

Q. What analytical techniques are suitable for assessing the compound’s stability under physiological conditions?

Methodological Answer : Stability studies should include HPLC-based degradation assays under varying pH (e.g., simulated gastric/intestinal fluids) and temperatures. Circular dichroism (CD) spectroscopy can monitor conformational changes, while mass spectrometry identifies degradation products (e.g., hydrolyzed linear peptides) . Accelerated stability testing (e.g., 40°C/75% RH) provides predictive data for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate Cyclo(tri(prolylglycyl))'s biological activity while minimizing off-target effects?

Methodological Answer : Employ triangulation by combining in vitro assays (e.g., cell viability assays), ex vivo tissue models, and in silico docking simulations. For example:

Q. What strategies resolve contradictions in data between computational predictions and experimental results for Cyclo(tri(prolylglycyl))'s bioactivity?

Methodological Answer :

- Validate computational models with experimental Re-run molecular dynamics simulations using experimentally derived NMR structures to improve force field accuracy .

- Cross-validate assays : If SPR suggests high binding affinity but cell-based assays show low activity, test membrane permeability via Caco-2 monolayers or PAMPA assays .

- Address batch variability by standardizing synthesis protocols and including internal controls (e.g., reference cyclic peptides with known activity) .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer :

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways affected by Cyclo(tri(prolylglycyl)). For example, RNA-seq can reveal upregulated apoptosis markers, while phosphoproteomics identifies kinase activation .

- Single-cell imaging : Use confocal microscopy with fluorescently tagged derivatives to track subcellular localization .

- Pharmacological perturbation : Co-administer pathway-specific inhibitors (e.g., MAPK inhibitors) to isolate mechanistic contributions .

Research Design & Methodology

Q. How should researchers formulate hypotheses about Cyclo(tri(prolylglycyl))'s therapeutic potential?

Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize hypotheses testable with available resources (e.g., "Cyclo(tri(prolylglycyl)) inhibits MMP-9 via allosteric modulation" requires access to recombinant MMP-9 and SPR instruments) .

- Novelty : Leverage literature gaps (e.g., limited data on cyclic peptides targeting intracellular protein-protein interactions) .

- Ethical alignment : Follow NIH guidelines for preclinical studies, including blinding and randomization in animal models .

Q. What experimental frameworks ensure reproducibility in Cyclo(tri(prolylglycyl)) research?

Methodological Answer :

- Pre-registration : Document protocols on platforms like Open Science Framework to reduce bias .

- Standardized reporting : Adopt the ARRIVE guidelines for animal studies and MIAPE for proteomics data .

- Data triangulation : Combine LC-MS quantification (e.g., LCQuan for metabolite analysis) with orthogonal methods like NMR to validate concentrations in biological samples .

Data Analysis & Interpretation

Q. How should researchers address variability in Cyclo(tri(prolylglycyl)) bioactivity across cell lines?

Methodological Answer :

- Stratified analysis : Group cell lines by genetic profiles (e.g., KRAS mutations) using databases like COSMIC .

- Dose-response normalization : Express activity as % inhibition relative to positive/negative controls to account for baseline variability .

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify consensus targets .

Q. What statistical methods are appropriate for analyzing dose-dependent effects?

Methodological Answer :

- Non-linear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple doses.

- Bayesian hierarchical modeling to account for inter-experiment variability .

Advanced Mechanistic Studies

Q. How can researchers map Cyclo(tri(prolylglycyl))'s conformational dynamics in solution?

Methodological Answer :

Q. What experimental designs validate the compound’s selectivity for specific protein targets?

Methodological Answer :

- Competitive binding assays : Co-incubate with known ligands (e.g., ATP for kinases) to assess displacement .